Levomepromazine

Catalog No.
S532965
CAS No.
60-99-1
M.F
C19H24N2OS
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomepromazine

CAS Number

60-99-1

Product Name

Levomepromazine

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

solubility

5.25e-03 g/L

Synonyms

Levomepromazine; Levomepromazin; Levomepromazinum; Mepromazine; Methotrimeprazine; Methoxytrimeprazine; Milezin; Minozinan; Neozine; Neurocil.

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

The exact mass of the compound Methotrimeprazine is 328.16093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20 mg/l (at 25 °c)6.09e-05 m5.25e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levomepromazine, also known as methotrimeprazine, is a member of the phenothiazine class of drugs. It is primarily utilized as a neuroleptic agent, exhibiting a range of pharmacological effects including sedative, analgesic, antiemetic, and antipsychotic properties. Levomepromazine is particularly valued in palliative care settings for its ability to manage severe pain and intractable nausea, often administered to non-ambulant patients due to its strong sedative effects . The drug's mechanism of action involves blocking various receptors, including dopamine, serotonin, and adrenergic receptors, which contributes to its diverse therapeutic effects .

Methotrimeprazine's mechanism of action is not fully understood but is believed to involve antagonism of dopamine and serotonin receptors in the brain []. This interaction helps regulate neurotransmitter activity, potentially leading to therapeutic effects in certain mental health conditions [].

Levomepromazine demonstrates significant biological activity through its interaction with multiple neurotransmitter systems. It acts primarily as an antagonist at dopamine D2 receptors, which is common among antipsychotics. Additionally, it exhibits antagonistic activity at serotonin receptors (5-HT2A), histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its sedative and antiemetic effects. Clinical studies have shown that levomepromazine can effectively reduce nausea and vomiting in patients who are resistant to other antiemetic therapies .

The synthesis of levomepromazine can be achieved through various methods. One prevalent approach involves the reaction of 2-methoxyphenothiazine with trimethylamine and subsequent modifications to yield the final product. The process typically includes several steps such as alkylation and oxidation reactions that allow for the introduction of functional groups necessary for its pharmacological activity .

Levomepromazine is primarily used in the treatment of severe mental health disorders such as schizophrenia and bipolar disorder. Its analgesic properties make it suitable for managing pain in terminally ill patients. Additionally, it is employed to alleviate nausea and vomiting associated with chemotherapy or other medical conditions . Due to its sedative effects, it is also prescribed for insomnia and severe agitation in palliative care settings.

Levomepromazine has been studied for its interactions with various medications and substances. It can enhance the central nervous system depressant effects of other drugs, leading to increased sedation or respiratory depression when combined with opioids or benzodiazepines . Moreover, caution is advised when co-administering levomepromazine with medications that prolong the QT interval due to potential cardiac risks .

Levomepromazine shares similarities with several other compounds in the phenothiazine class. Below is a comparison highlighting its uniqueness:

CompoundSimilaritiesUnique Features
ChlorpromazineBoth are typical antipsychoticsMore potent than levomepromazine
FluphenazineAntagonistic action on dopamine receptorsLonger half-life
ProchlorperazineUsed for nausea/vomitingMore potent antiemetic effects
ThioridazineSedative propertiesGreater risk of cardiac side effects

Levomepromazine stands out due to its balanced efficacy across multiple therapeutic areas including analgesia, sedation, and antiemesis while being less potent than some of its counterparts like chlorpromazine .

The foundational synthesis of levomepromazine has its roots in the broader development of phenothiazine chemistry, which was first established by Bernthsen in 1883 through the reaction of diphenylamine with sulfur at elevated temperatures [1] [2]. This classical approach to phenothiazine synthesis provided the structural framework that would later be modified to produce therapeutic compounds like levomepromazine.

The historical synthesis pathway for levomepromazine specifically involves the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride [3] [4]. According to established patent literature, this classical approach utilized xylene as the primary solvent system under basic conditions [4]. The process typically employed alkali metal hydroxides such as sodium or potassium hydroxide as condensation agents to facilitate the nitrogen alkylation reaction [5] [6].

A critical component of the historical synthesis involved the use of sodium amide (sodamide) as a strong base for the alkylation process [7] [2]. Sodium amide, with the formula NaNH₂, served as an effective nucleophilic base capable of deprotonating the phenothiazine nitrogen atom, thereby activating it for subsequent alkylation with the alkyl halide [8] [9]. This methodology required anhydrous conditions and non-polar solvents such as xylene to ensure optimal reaction conditions [2] [10].

The traditional industrial synthesis pathway presented several limitations that hindered large-scale production efficiency. Primary among these was the requirement for high-temperature conditions, typically ranging from 200-300°C, which led to thermal decomposition and the elimination of hydrogen halide byproducts [11]. These harsh conditions resulted in decreased product quality and yield, necessitating extensive purification procedures including column chromatography and multiple recrystallization steps [12].

The crude racemic product obtained from the traditional alkylation step required vacuum distillation for purification [3], which added complexity and energy consumption to the manufacturing process. Additionally, the classical synthesis produced significant quantities of the undesired dextromepromazine enantiomer, which represented a substantial waste stream in the production of the therapeutically active levomepromazine [3] [12].

Another significant limitation of historical pathways was the poor atom economy and high waste generation. Traditional methylating agents such as dimethyl sulfate and methyl iodide posed significant safety and environmental concerns due to their high toxicity [13]. The synthesis also generated substantial quantities of acidic gas byproducts that required specialized handling and disposal procedures [11].

Modern Catalytic Approaches in Alkylation Reactions

Contemporary developments in levomepromazine synthesis have focused on implementing advanced catalytic methodologies to address the limitations of historical approaches. Modern catalytic systems have introduced more efficient and environmentally sustainable routes for the critical nitrogen alkylation step that forms the core of levomepromazine synthesis.

The implementation of phase-transfer catalysis represents a significant advancement in modern alkylation approaches [14]. Phase-transfer catalytic systems enable the alkylation of nitrogen heterocycles such as phenothiazine under milder conditions while maintaining high selectivity and yield. These systems typically employ quaternary ammonium salts as phase-transfer agents, allowing for efficient mass transfer between aqueous and organic phases [14].

Recent developments have introduced palladium-catalyzed cross-electrophile coupling methodologies for aromatic alkylation reactions [15]. These catalytic systems utilize palladium acetate complexes with specialized ligands to facilitate the coupling of aryl iodides with alkyl chlorides under controlled temperature and pressure conditions. Such methodologies have demonstrated superior reactivity and selectivity compared to traditional base-promoted alkylation reactions [16] [17].

The application of ligand-enabled meta-carbon-hydrogen alkylation using palladium catalysis has shown particular promise for phenothiazine derivatization [16]. These systems employ 2-carbomethoxynorbornene as a transient mediator to promote palladium-catalyzed meta-carbon-hydrogen alkylation of aromatic amides with various alkyl iodides. The use of tailor-made quinoline ligands has proven crucial for achieving high yields and selectivity in these transformations [16].

Modern catalytic approaches have also incorporated cobalt-based catalytic systems for nitrogen alkylation reactions [17]. Phosphine-free, robust, and efficient nitrogen-nitrogen-bidentate cobalt complexes have been developed for universal nitrogen alkylation strategies. These systems demonstrate excellent activity across a wide range of substrates, including heteroaromatic amines such as aminopyridines and aminoquinolines [17].

The implementation of borrowing hydrogen catalysis represents another significant advancement in modern alkylation methodologies [18]. This approach utilizes the hydrogen borrowing pathway to achieve nitrogen alkylation without the need for external hydrogen sources or pre-formed reactive intermediates. The process involves sequential oxidation, intermediate transformation, and reduction reactions in a redox-neutral cascade [18].

Mechanochemical approaches have gained attention as environmentally benign alternatives to traditional solution-based synthesis [13]. These methodologies utilize mechanical energy at room temperature to initiate chemical reactions while minimizing solvent use. Mechanochemical synthesis has demonstrated particular effectiveness in asymmetric synthesis applications, offering energy savings and high productivity compared to conventional methods [13].

Solvent Systems and Reaction Optimization Strategies

The optimization of solvent systems represents a critical aspect of modern levomepromazine synthesis, with significant implications for reaction efficiency, product quality, and environmental sustainability. Contemporary approaches have moved beyond the traditional xylene-based systems to incorporate more versatile and environmentally acceptable solvent combinations.

Toluene has emerged as a preferred aromatic solvent for phenothiazine alkylation reactions due to its excellent solubility properties and relatively favorable environmental profile compared to xylene [11] [6]. Industrial processes now commonly employ toluene-based systems for the preparation of phenothiazine alkali metal salts, which serve as key intermediates in the levomepromazine synthesis pathway [11].

Mixed solvent systems incorporating acetone and ethanol have demonstrated superior performance in modern synthesis protocols [4]. These systems offer improved solubility for both organic and inorganic components while maintaining compatibility with basic reaction conditions. The acetone-ethanol combination provides enhanced mass transfer characteristics and improved reaction kinetics compared to single-solvent systems [19].

The implementation of polar aprotic solvents such as dimethylformamide has proven effective for specific alkylation steps [20] [21]. These solvents facilitate the formation of reactive intermediates while providing excellent solvation for ionic species formed during the reaction process. The use of dimethylformamide is particularly advantageous for reactions involving sodium hydride or other strong bases [21].

Water-immiscible organic solvent systems have been optimized to improve phase separation and product isolation [5] [6]. These systems typically incorporate aromatic solvents such as toluene or dichloromethane, which provide excellent solubility for organic reactants while facilitating efficient separation from aqueous phases containing inorganic salts and byproducts [5].

Solvent recycling and reuse strategies have become integral components of modern synthesis protocols [12]. Advanced distillation and purification techniques enable the recovery and reuse of expensive solvents, significantly reducing the overall environmental impact and production costs. These systems typically achieve solvent recovery rates exceeding 95%, making them economically viable for large-scale production [12].

The optimization of reaction parameters has focused on temperature control and residence time optimization [22]. Modern reactor designs incorporate precise temperature control systems that maintain optimal reaction conditions while minimizing thermal decomposition. Continuous monitoring systems enable real-time adjustment of reaction parameters to maximize yield and selectivity [22].

Flow chemistry methodologies have been implemented to enhance synthesis efficiency and safety [13]. These systems provide precise control over reaction conditions, improved heat and mass transfer, and enhanced safety compared to traditional batch processes. Flow reactors also enable the implementation of multi-step telescoped sequences that eliminate intermediate isolation steps [13].

Microwave-assisted synthesis has been explored as an energy-efficient alternative to conventional heating methods [23]. Microwave irradiation provides rapid and uniform heating while potentially reducing reaction times and improving yields. These methods are particularly effective for solvent-free or minimal-solvent reaction conditions [23].

Patent Landscape for Salt Formation Processes

The patent landscape surrounding levomepromazine salt formation processes reflects the significant commercial importance of optimizing the final crystallization and purification steps in pharmaceutical manufacturing. Salt formation represents a critical process step that determines the physical and chemical properties of the final pharmaceutical product.

The seminal French patent FR2600649B1 describes a comprehensive process for the preparation of levomepromazine acid maleate [24]. This patent establishes the fundamental methodology for converting the free base levomepromazine into its pharmaceutically acceptable maleate salt form. The process involves careful control of pH, temperature, and crystallization conditions to ensure optimal crystal formation and polymorphic control [24].

European patent EP2743263A1 presents an improved process for levomepromazine maleate preparation that addresses limitations of earlier methodologies [19] [4]. This patent introduces optimized reaction conditions including the use of specific bases such as potassium hydroxide or sodium hydroxide in controlled ratios. The improved process demonstrates enhanced yield and purity compared to traditional methods [19].

The patent describes specific solvent systems incorporating toluene as the primary organic phase, with careful attention to water content and phase separation [4]. The process utilizes controlled addition of reactants and precise temperature management to achieve optimal salt formation. Key innovations include the use of acetone as a co-solvent and the implementation of controlled crystallization procedures [4].

United States patent US3689484A covers fundamental alkylation methodologies for phenothiazine compounds [7]. This patent establishes the basis for nitrogen alkylation using alkyl halides in the presence of basic condensation agents. The methodology described includes the use of anhydrous organic solvents and controlled reaction temperatures to minimize side reactions and maximize yield [7].

Russian patent RU2233274C1 focuses on industrial-scale optimization of the levomepromazine synthesis process [25]. This patent describes the interaction of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride using solid alkali metal hydroxides as condensation agents. The process emphasizes industrial scalability and cost-effectiveness while maintaining high product quality [25].

World Intellectual Property Organization patent WO2005077376A1 addresses the development of stable parenteral formulations of levomepromazine [26]. This patent is particularly significant as it covers formulation aspects that directly impact the pharmaceutical utility of the synthesized compound. The patent describes stabilization methodologies that prevent degradation during storage and administration [26].

The patent landscape reveals several key trends in salt formation process optimization. Modern patents emphasize the importance of polymorphic control and crystal habit modification to ensure consistent pharmaceutical performance [26]. Advanced crystallization techniques including seeded crystallization and controlled cooling profiles are commonly described to achieve reproducible crystal properties [19].

Intellectual property protection has also focused on purification methodologies that eliminate process-related impurities [12]. Patents describe advanced analytical techniques for impurity identification and removal, including high-performance liquid chromatography methods and specialized crystallization procedures [12].

Recent patent applications have addressed environmental concerns by describing processes with reduced waste generation and improved atom economy [12]. These patents emphasize solvent recycling, byproduct minimization, and the implementation of green chemistry principles in large-scale manufacturing [12].

Green Chemistry Principles in Large-Scale Manufacturing

The implementation of green chemistry principles in levomepromazine manufacturing represents a paradigm shift toward more sustainable and environmentally responsible pharmaceutical production. Modern industrial processes increasingly incorporate the twelve principles of green chemistry to minimize environmental impact while maintaining economic viability.

Waste prevention strategies have been implemented through the development of atom-economical synthetic routes [13] [27]. Modern levomepromazine synthesis pathways aim to maximize the incorporation of all starting materials into the final product while minimizing the generation of byproducts. This approach has led to the development of telescoped synthetic sequences that eliminate intermediate isolation and purification steps [13].

The recycling of the undesired dextromepromazine enantiomer represents a significant advancement in waste minimization [3] [12]. Egis Pharmaceuticals has developed an optimized process that recovers 2-methoxyphenothiazine starting material from dextromepromazine waste, effectively converting a waste stream into valuable starting material. This approach significantly improves the overall atom economy of the manufacturing process [3].

The selection of safer solvents and auxiliaries has become a priority in modern manufacturing processes [27]. Traditional solvents such as xylene have been replaced with more environmentally acceptable alternatives including toluene and ethanol-based systems. These newer solvent systems maintain excellent performance while reducing environmental impact and worker exposure risks [4] [11].

Energy efficiency improvements have been achieved through the optimization of reaction conditions and the implementation of advanced process control systems [27]. Modern reactors incorporate heat integration and recovery systems that minimize energy consumption while maintaining optimal reaction conditions. Continuous processing methodologies further enhance energy efficiency by eliminating the thermal cycling associated with batch operations [13].

The implementation of catalytic processes has reduced the need for stoichiometric reagents while improving reaction selectivity [17] [16]. Modern catalytic systems enable the use of lower reaction temperatures and pressures, resulting in reduced energy consumption and improved safety profiles. These systems also typically generate fewer byproducts, simplifying downstream purification requirements [17].

Real-time analytical monitoring has been implemented to ensure process optimization and quality control [27]. Advanced analytical techniques including in-line spectroscopic monitoring enable continuous assessment of reaction progress and product quality. This approach allows for immediate process adjustments to maintain optimal conditions and prevent the formation of off-specification material [27].

The design for degradation principle has been incorporated through the selection of environmentally biodegradable process aids and solvents [27]. Pharmaceutical manufacturing increasingly employs materials that undergo rapid environmental degradation, minimizing long-term environmental impact. This approach is particularly important for solvents and cleaning agents used in manufacturing operations [27].

Pollution prevention strategies have been implemented through the use of continuous processing and closed-loop systems [13]. These approaches minimize the release of volatile organic compounds and other pollutants while improving overall process efficiency. Advanced vapor recovery and recycling systems capture and reuse volatile materials that would otherwise be released to the environment [13].

The implementation of green chemistry metrics including environmental factor calculations enables quantitative assessment of process sustainability [13]. Modern manufacturing processes are evaluated using comprehensive sustainability metrics that consider raw material consumption, energy usage, waste generation, and environmental impact. These metrics guide continuous improvement efforts and support regulatory compliance [13].

Industrial symbiosis concepts have been applied to levomepromazine manufacturing through the integration of waste streams from one process as feedstocks for another [27]. This approach maximizes resource utilization while minimizing overall environmental impact. Heat integration between processes further enhances energy efficiency and reduces greenhouse gas emissions [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

328.16093457 g/mol

Monoisotopic Mass

328.16093457 g/mol

Heavy Atom Count

23

LogP

4.68
4.68 (LogP)
4.68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G0LAW7ATQ

GHS Hazard Statements

Aggregated GHS information provided by 32 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (81.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of psychosis, particular those of schizophrenia, and manic phases of bipolar disorder.

Pharmacology

Methotrimeprazine is a phenothiazine with pharmacological activity similar to that of both chlorpromazine and promethazine. It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p604)
Levomepromazine is a phenothiazine and typical antipsychotic agent, with sedative/hypnotic, anxiolytic, antiemetic, analgesic and antipsychotic activities. Although the exact mechanism of action of levomepromazine is not fully known, upon administration, this agent appears to act as an antagonist for a variety of receptors in the central nervous system (CNS), including adrenergic, dopamine, histamine, cholinergic and serotonin (5-hydroxytryptamine; 5-HT) receptors. Blocking these receptors results in levomepromazine's pharmacologic effects.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AA - Phenothiazines with aliphatic side-chain
N05AA02 - Levomepromazine

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

60-99-1
7104-38-3

Absorption Distribution and Excretion

Methotrimeprazine has an incomplete oral bioavailability, because it undergoes considerable first-pass-metabolism in the liver. Oral bioavailability is approximately 50 to 60%.

Metabolism Metabolites

Hepatic. Methotrimeprazine is metabolized in the liver and degraded to a sulfoxid-, a glucuronid- and a demethyl-moiety.
Hepatic. Methotrimeprazine is metabolized in the liver and degraded to a sulfoxid-, a glucuronid- and a demethyl-moiety. Half Life: Approximately 20 hours.

Wikipedia

Levomepromazine
Triethyl_borate

Biological Half Life

Approximately 20 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

An autopsy case of heatstroke under the influence of psychotropic drugs

Kinoshita Hiroshi, Tanaka Naoko, Kumihashi Mitsuru, Jamal Mostofa, Ito Asuka, Nagata Ken, Tsutsui Kunihiko, Kimura Shoji
PMID: 33736437   DOI:

Abstract

We present here a fatal case of heatstroke, involving olanzapine and levomepromazine medications. A male in his sixties was found dead in his storage room in the middle of August, with a high rectal temperature. Autopsy revealed congestion of the lungs without any specific findings. Quantitative toxicological analysis demonstrated concentrations of olanzapine, levomepromazine, 7-aminonitrazepam, and 7-aminoflunitrazepam in a femoral blood sample of 0.433 µg/mL, 0.177 µg/mL, 0.604 µg/mL, and 0.041 µg/mL, respectively. The concentration of olanzapine exceeded toxic levels; however, levomepromazine level was within the therapeutic range. Due to the blocking mechanism of both olanzapine and levomepromazine against muscarinic receptors, they might depress sweating and impair heat dissipation. Based on autopsy findings, results of toxicological examination, and investigation by the authorities, we concluded that the cause of death was heatstroke under the influence of olanzapine and levomepromazine.


Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4

Przemysław J Danek, Agnieszka Basińska-Ziobroń, Jacek Wójcikowski, Władysława A Daniel
PMID: 32888176   DOI: 10.1007/s43440-020-00157-4

Abstract

Cytochrome P450 (CYP) enzymes are involved in the metabolism of many important endogenous substrates (steroids, melatonin), drugs and toxic xenobiotics. Their induction accelerates drug metabolism and elimination. The present study aimed at examining the inducing abilities of two antipsychotic drugs levomepromazine and clozapine for the main CYPs.
The experiments were performed using cryopreserved human hepatocytes. The hepatotoxicity of levomepromazine and clozapine was assessed after exposure to the neuroleptics (LDH test). CYP activities were measured in the incubation medium using the CYP-specific reactions: caffeine 3-N-demethylation (CYP1A1/2), diclofenac 4'-hydroxylation (CYP2C9), perazine N-demethylation (CYP2C19) and testosterone 6β-hydroxylation (CYP3A4). In parallel, CYP mRNA levels were measured in neuroleptic-treated hepatocytes.
The results indicate that levomepromazine and clozapine induce the expression of main CYP enzyme CYP3A4 in human hepatocytes. Levomepromazine and clozapine at concentrations of 2.5 and 10 µM, respectively, caused a significant increase in the mRNA level and activity of CYP3A4. Both neuroleptics did not produce any changes in CYP1A1/2, CYP2C9 and CYP2C19.
Levomepromazine and clozapine induce CYP3A4 in human hepatocytes in vitro. Further in vivo studies are advisable to confirm the CYP3A4 induction by levomepromazine and clozapine in the liver, and to assess the effect of these drugs on their own metabolism and on the biotransformation of other co-administered drugs which are the CYP3A4 substrates.


Chiral separation of four phenothiazines by nonaqueous capillary electrophoresis and quality by design-based method development for quantification of dextromepromazine as chiral impurity of levomepromazine

Stephan Niedermeier, Gerhard K E Scriba
PMID: 32540073   DOI: 10.1016/j.chroma.2020.461232

Abstract

The separation of the enantiomers of mepromazine, promethazine, thioridazine and alimemazine was studied by nonaqueous capillary electrophoresis in the presence of cyclodextrins using 1 M acetic acid and 50 mM ammonium acetate in methanol as background electrolyte. Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin, heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) and octakis(2,3-di-O-methyl-6-O-sulfo)-γ-cyclodextrin were the most effective chiral selectors for mepromazine, promethazine and alimemazine. Subsequently, a method for the determination of dextromepromazine as chiral impurity of levomepromazine was developed employing quality by design principles. Using HDMS-β-CD as selector, a fractional factorial resolution V+ design was employed for evaluating the knowledge space, while a central composite face centered design provided further method optimization and the basis for the computation of the design space by Monte Carlo simulations. The final experimental conditions included a 30/40.2 cm fused-silica capillary with 75 µm inner diameter and a background electrolyte composed of 0.75 M acetic acid and 55 mM ammonium acetate in methanol containing 27.5 mg/mL HDMS-β-CD. The applied voltage was 22 kV and the capillary temperature was 15°C. Following method robustness testing via a Plackett-Burman design, the method was validated for dextromepromazine in the range of 0.01 to 3.0 % relative to a concentration of 0.74 mg/mL levomepromazine and applied to the analysis of reference standards of the European Pharmacopoeia and commercial tablets. The assay also allowed the detection of levomepromazine sulfoxide although the quantitation of the compound was hampered by the poor peak shape of the late migrating diastereomer.


Anticipatory prescribing in community end-of-life care in the UK and Ireland during the COVID-19 pandemic: online survey

Bárbara Antunes, Ben Bowers, Isaac Winterburn, Michael P Kelly, Robert Brodrick, Kristian Pollock, Megha Majumder, Anna Spathis, Iain Lawrie, Rob George, Richella Ryan, Stephen Barclay
PMID: 32546559   DOI: 10.1136/bmjspcare-2020-002394

Abstract

Anticipatory prescribing (AP) of injectable medications in advance of clinical need is established practice in community end-of-life care. Changes to prescribing guidelines and practice have been reported during the COVID-19 pandemic.
To investigate UK and Ireland clinicians' experiences concerning changes in AP during the COVID-19 pandemic and their recommendations for change.
Online survey of participants at previous AP national workshops, members of the Association for Palliative Medicine of Great Britain and Ireland and other professional organisations, with snowball sampling.
Two hundred and sixty-one replies were received between 9 and 19 April 2020 from clinicians in community, hospice and hospital settings across all areas of the UK and Ireland. Changes to AP local guidance and practice were reported: route of administration (47%), drugs prescribed (38%), total quantities prescribed (35%), doses and ranges (29%). Concerns over shortages of nurses and doctors to administer subcutaneous injections led 37% to consider drug administration by family or social caregivers, often by buccal, sublingual and transdermal routes. Clinical contact and patient assessment were more often remote via telephone or video (63%). Recommendations for regulatory changes to permit drug repurposing and easier community access were made.
The challenges of the COVID-19 pandemic for UK community palliative care has stimulated rapid innovation in AP. The extent to which these are implemented and their clinical efficacy need further examination.


Palliative sedation: A safety net for the relief of refractory and intolerable symptoms at the end of life

Chirag Patel, Paul Kleinig, Michael Bakker, Paul Tait
PMID: 31774984   DOI: 10.31128/AJGP-05-19-4938

Abstract

Evidence exists for the use of palliative sedation for people approaching the last days of life with refractory and intolerable symptoms. It is a third-line intervention that deliberately lowers the conscious state to relieve intolerable and refractory symptoms. This level of intervention is not routinely used in primary care, and there is a lack of guidelines for palliative sedation in this context.
This article provides some key information about palliative sedation and global issues faced by all individuals involved. A tertiary centre case study is used to illustrate the key points. Given this form of therapy may be required for palliative patients in the community, another aim of this article is to provide an overview for primary care practitioners to raise their awareness of such therapy and the issues related to it.
While palliative sedation has been regarded as 'controversial' in early palliative care literature, there has been an increased effort to formulate standardised guidelines to define and ethically justify this procedure.


Characterization of binding of antipsychotics to muscarinic receptors using mouse cerebral cortex

Keisuke Obara, Saki Horiguchi, Toma Shimada, Takumi Ikarashi, Fumiko Yamaki, Kazuhiro Matsuo, Takashi Yoshio, Yoshio Tanaka
PMID: 31178327   DOI: 10.1016/j.jphs.2019.05.006

Abstract

Antipsychotics are often the first-line treatment for behavioral and psychological symptoms of dementia. However, the potential anticholinergic effects of antipsychotics could counteract the therapeutic effects of cholinesterase inhibitors used to treat dementia. We investigated the inhibitory effects of 26 antipsychotics on [N-Methyl-
H]scopolamine specific binding in mouse cerebral cortex. At 10
M, chlorpromazine, levomepromazine, prochlorperazine, timiperone, zotepine, pimozide, blonanserin, olanzapine, quetiapine, and clozapine inhibited [N-Methyl-
H]scopolamine binding by > 45%. Furthermore, the pK
values of chlorpromazine, levomepromazine, zotepine, olanzapine, and clozapine overlapped with their clinically achievable blood concentrations. Therefore, the anticholinergic properties of these antipsychotics could attenuate the effects of cholinesterase inhibitors.


Fragmentation studies of selected drugs utilized in palliative care

Tomasz Grześkowiak, Agnieszka Zgoła-Grześkowiak, Danuta Rusińska-Roszak, Iwona Zaporowska-Stachowiak, Magdalena Jeszka-Skowron
PMID: 30400754   DOI: 10.1177/1469066718812459

Abstract

The results of research on selected drugs used in palliative care are presented, including fentanyl, tramadol, metoclopramide, hyoscine butylbromide, midazolam, haloperidol, levomepromazine and clonazepam. Interpretation of their ESI mass spectra obtained by the use of a triple quadrupole linear ion trap mass spectrometer is given. As a result, fragmentation pathways described in the literature are complemented and presented with more details. On their basis, transitions for quantitative analysis are selected and chromatographic conditions for the determination of the palliative care drugs are proposed as well. These results enable future studies on palliative care drugs in elderly patients including both their quantitation in body fluids and easier identification of their metabolites.


The combination of levomepromazine (methotrimeprazine) and rotigotine enables the safe and effective management of refractory nausea and vomiting in a patient with idiopathic Parkinson's disease

Jonathan Hindmarsh, Sharlene Hindmarsh, Mark Lee, Richard Telford
PMID: 30404581   DOI: 10.1177/0269216318809569

Abstract

This case report describes a patient with known idiopathic Parkinson's disease, being managed with transdermal rotigotine, whose refractory nausea and vomiting was successfully controlled with subcutaneous levomepromazine. No drug-induced extrapyramidal side effects emerged.
A patient was found to have a locally advanced serous carcinoma, causing secondary bowel obstruction. Furthermore, due to compromised oral access, the patient's oral antiparkinsonian medications for motor control were converted to transdermal rotigotine. Unfortunately, the patient's nausea and vomiting was refractory to a number of recommended antiemetic options.
Low dose levomepromazine was administered on a, 'when required' basis, via subcutaneous injection.
After the first dose of levomepromazine, the patient's nausea and vomiting completely subsided and no extrapyramidal side effects were observed. This was confirmed by daily assessments, revealing no worsening of the motor symptoms associated with idiopathic Parkinson's disease.
The pharmacology of rotigotine and levomepromazine appear complementary and may allow for the simultaneous use of both drugs, with favourable outcomes. This case report highlights that rotigotine may afford protection against antipsychotic induced extrapyramidal side effects, while preserving antiemetic effects. Such combinations may have a role in the end-of-life management of idiopathic Parkinson's disease.


Simultaneous determination of dextromepromazine and related substances 2-methoxyphenothiazine and levomepromazine sulfoxide in levomepromazine on a cellulose tris(4-methylbenzoate) chiral column

Stephan Niedermeier, Iza Matarashvili, Bezhan Chankvetadze, Gerhard K E Scriba
PMID: 29906685   DOI: 10.1016/j.jpba.2018.06.012

Abstract

A high-performance liquid chromatography method for the determination of dextromepromazine, levomepromazine sulfoxide and 2-methoxyphenothiazine in levomepromazine samples was developed. The separation of the analytes was achieved within 10 min on a stationary phase containing cellulose tris(4-methylbenzoate) as chiral selector. The mobile phase consisted of 0.1% diethylamine in methanol with a flow rate of 1.0 mL/min. The method was validated according to the International Council for Harmonization guideline Q2(R1). The detection limits based on a signal-to-noise ratio of 3 were in the range of 0.002 to 0.005 μg/mL. The method proved to be precise and accurate in the concentration range of 0.025-1.0 % for levomepromazine sulfoxide and 2-methoxyphenothiazine and 0.025% to 3.0% for dextromepromazine relative to a concentration of 0.1 mg/mL of levomepromazine, with the exception of levomepromazine sulfoxide at the 0.1% level. The method was subsequently applied to the analysis of finished pharmaceutical products as well as of reference substances of the European Pharmacopoeia.


Methotrimeprazine versus haloperidol in palliative care patients with cancer-related nausea: a randomised, double-blind controlled trial

Janet Rea Hardy, Helen Skerman, Jennifer Philip, Phillip Good, David C Currow, Geoffrey Mitchell, Patsy Yates
PMID: 31515428   DOI: 10.1136/bmjopen-2019-029942

Abstract

Methotrimeprazine is commonly used for the management of nausea but never tested formally against other drugs used in this setting. The aim was to demonstrate superior antiemetic efficacy.
Double-blind, randomised, controlled trial of methotrimeprazine versus haloperidol.
11 palliative care sites in Australia.
Participants were >18 years, had cancer, an average nausea score of ≥3/10 and able to tolerate oral medications. Ineligible patients had acute nausea related to treatment, nausea for which a specific antiemetic was indicated, were about to undergo a procedure or had received either of the study drugs or a change in glucocorticoid dose within the previous 48 hours.
Based on previous studies, haloperidol was used as the control. Participants were randomised to encapsulated methotrimeprazine 6·25 mg or haloperidol 1·5 mg one time or two times per day and assessed every 24 hours for 72 hours.
A ≥two-point reduction in nausea score at 72 hours from baseline. Secondary outcome measures were as follows: complete response at 72 hours (end nausea score less than 3), response at 24 and 48 hours, vomiting episodes, use of rescue antiemetics, harms and global impression of change.
Response to treatment at 72 hours was 75% (44/59) in the haloperidol (H) arm and 63% (36/57) in the methotrimeprazine (M) arm with no difference between groups (intention-to-treat analysis). Complete response rates were 56% (H) and 51% (M). In the
analysis, there was no difference in response rates: (85% (44/52) (H) and 74% (36/49) (M). Complete
response rates were 64% (H) and 59% (M). Toxicity worse than baseline was minimal with a trend towards greater sedation in the methotrimeprazine arm.
This study did not demonstrate any difference in response rate between methotrimeprazine and haloperidol in the control of nausea.
ACTRN 12615000177550.


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